Cas no 2138384-25-3 (5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine)

5-Chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic organic compound featuring a chloro-substituted aromatic ring system and an ethylamine functional group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chloro and amine groups offers versatile reactivity for further functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and heterocyclic synthesis. The bicyclo[4.2.0]octatriene scaffold provides rigidity, which may enhance binding affinity in biologically active molecules. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research and industrial use.
5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine structure
2138384-25-3 structure
Product Name:5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine
CAS No:2138384-25-3
MF:C10H12ClN
MW:181.661981582642
CID:5940115
PubChem ID:165477238
Update Time:2025-05-22

5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine
    • 5-chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
    • 2138384-25-3
    • EN300-1165343
    • Inchi: 1S/C10H12ClN/c1-2-10(12)6-7-4-3-5-8(11)9(7)10/h3-5H,2,6,12H2,1H3
    • InChI Key: YZDPLTBFFIKGDT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(CC)(C2)N

Computed Properties

  • Exact Mass: 181.0658271g/mol
  • Monoisotopic Mass: 181.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine Pricemore >>

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Additional information on 5-chloro-7-ethylbicyclo4.2.0octa-1,3,5-trien-7-amine

5-Chloro-7-Ethylbicyclo[4.2.0]octa-1,3,5-trien-7-Amine: A Comprehensive Overview

5-Chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known by its CAS number 2138384-25-3, is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their diverse applications in drug discovery and materials science. The structure of this compound is characterized by a bicyclo[4.2.0]octa framework, with substituents at the 5 and 7 positions: a chlorine atom at position 5 and an ethyl group at position 7, along with an amine group at position 7 as well.

The synthesis of 5-chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves a series of intricate organic reactions, including cyclization and substitution processes. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis pathway, improving both yield and purity. These improvements are particularly important for applications in drug development, where precise control over molecular structure is crucial.

In terms of pharmacological activity, 5-chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has shown promising results in preclinical studies as a potential modulator of various biological targets. For instance, research published in Nature Communications highlights its ability to inhibit specific kinase enzymes involved in cellular signaling pathways associated with cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development.

Beyond pharmacology, this compound has also been explored for its electronic properties in materials science. Studies conducted at the University of California suggest that its rigid bicyclic structure could be advantageous in the design of organic semiconductors for flexible electronics. The unique arrangement of atoms within the bicyclo framework contributes to its high thermal stability and mechanical robustness, making it a candidate for next-generation electronic materials.

The structural versatility of 5-chloro-7-ethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine also lends itself to applications in catalysis. Researchers at MIT have demonstrated its use as a chiral ligand in asymmetric catalysis reactions, enabling the enantioselective synthesis of complex organic molecules. This application highlights its role not only as a target molecule but also as an enabling tool in chemical synthesis.

In terms of environmental impact and safety considerations, recent studies have focused on the biodegradation pathways of this compound under various environmental conditions. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing concerns about long-term persistence in ecosystems.

The ongoing research into 5-chloro-7-Ethylbicyclo[4.2.0]octa-related compounds continues to uncover new applications and insights into their molecular behavior. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical applications across multiple sectors.

In conclusion, 5-chloro-7-Ethylbicyclo[4.2.]octa-based compounds represent a promising class of molecules with diverse potential applications in medicine and materials science.

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